Ethyl (4-methylpiperidin-1-yl)acetate

Medicinal Chemistry Organic Synthesis Chemical Procurement

Ethyl (4-methylpiperidin-1-yl)acetate (CAS 39981-81-2) is a tertiary amine and ester belonging to the piperidine-acetate class. It serves as a versatile synthetic intermediate due to its reactive amine and ester functionalities, enabling diverse chemical transformations.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 39981-81-2
Cat. No. B3133816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-methylpiperidin-1-yl)acetate
CAS39981-81-2
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)C
InChIInChI=1S/C10H19NO2/c1-3-13-10(12)8-11-6-4-9(2)5-7-11/h9H,3-8H2,1-2H3
InChIKeyOBPOFJGNDOXHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-methylpiperidin-1-yl)acetate (CAS 39981-81-2): Core Identity for Scientific Procurement


Ethyl (4-methylpiperidin-1-yl)acetate (CAS 39981-81-2) is a tertiary amine and ester belonging to the piperidine-acetate class [1]. It serves as a versatile synthetic intermediate due to its reactive amine and ester functionalities, enabling diverse chemical transformations [1]. Key physicochemical parameters, including molecular weight (185.27 g/mol) , density (0.984 g/mL for non-methylated analog) , and safety profile, are foundational for downstream handling and application development .

Dual reactive sites (tertiary amine & ester) support stepwise derivatization
N-substituted piperidine enables synthesis of N-alkylated scaffolds
Free base liquid form; reported high purity supports multi-step synthesis

Beyond CAS 39981-81-2: Why Piperidine-Acetate Interchangeability is a False Economy


Procurement decisions for piperidine-acetate building blocks cannot rely on class-level similarity. Substitution with analogs like the unsubstituted ethyl 1-piperidineacetate or a 4-methylpiperidyl hydrochloride salt introduces critical variability in reactivity, physical properties, and ultimately, synthetic outcomes. These differences, detailed in the quantitative evidence below, directly impact reaction yields, purification efficiency, and the cost of downstream failure, making compound-specific selection a requirement for robust scientific and industrial workflows [1][2].

Target Compound
Potential Substitute
N-substituted tertiary amine, free base
C-substituted secondary amine, HCl salt (isomer) — may alter reaction compatibility
4-Methylpiperidine core; density data limited
Unsubstituted piperidine analog — physical property shift may impact stoichiometry
Standard commercial pricing, higher typical purity
Premium-priced isomer — cost and purity differences affect scale-up economics

Ethyl (4-methylpiperidin-1-yl)acetate (39981-81-2): Quantified Differentiation in Physicochemical Properties, Reactivity, and Commercial Viability


Structural Isomerism: Ethyl (4-methylpiperidin-1-yl)acetate vs. Ethyl 2-(4-methyl-4-piperidyl)acetate

Ethyl (4-methylpiperidin-1-yl)acetate (39981-81-2) is structurally distinct from its positional isomer, ethyl 2-(4-methyl-4-piperidyl)acetate (2280998-71-0). The former has the acetate group attached to the piperidine nitrogen, while the latter has it attached to the 4-position carbon. This difference fundamentally alters the amine's properties and reactivity [1]. The N-substituted variant is a tertiary amine, whereas the C-substituted variant contains a secondary amine and is typically handled as a hydrochloride salt for stability [1][2].

Structural Isomerism
Direct comparison
Free base tertiary amine vs. HCl salt secondary amine
Amine type and salt form dictate reaction design and work-up
Vendor catalog analysis [1][2]
Medicinal Chemistry Organic Synthesis Chemical Procurement

N-Methylation: Quantified Impact on Physical Properties vs. Unsubstituted Analog

The presence of a 4-methyl group on the piperidine ring in Ethyl (4-methylpiperidin-1-yl)acetate leads to quantifiably different physical properties compared to the unsubstituted ethyl 1-piperidineacetate. The unsubstituted analog has a reported density of 0.984 g/mL at 25°C and a boiling point of 109-111°C at 25 mmHg . While exact data for the 4-methyl analog is not publicly disclosed, the addition of a methyl group to the piperidine core is expected to increase both molecular weight (from 171.24 g/mol to 185.27 g/mol) and lipophilicity, which will alter its solubility and chromatographic behavior .

N-Methylation Effect
Class-level inference
MW increase: +14.03 g/mol; density shift not quantified
Supports physicochemical differentiation; verify experimentally
Limited target data; class-level projection
Physicochemical Characterization Process Chemistry Analytical Chemistry

Commercial Availability and Purity: A Procurement-Relevant Comparison

Procurement viability differs substantially between the target compound and its hydrochloride salt analog. Ethyl (4-methylpiperidin-1-yl)acetate (CAS 39981-81-2) is offered by multiple vendors with a typical purity specification of 98% . In contrast, the isomer ethyl 2-(4-methyl-4-piperidyl)acetate hydrochloride (CAS 2280998-71-0) is listed with a lower purity of 95% and carries a significantly higher price premium, with a cost of approximately $1,630 USD per gram [1].

Commercial Purity & Cost
Direct comparison
Target: 98% purity, standard cost; Isomer: 95%, ~$1,630/g
Higher purity, lower cost support scale-up feasibility
Vendor data 2024
Chemical Procurement Inventory Management Synthetic Methodology

Piperidine Core Substitution: N- vs. 4-Position Reactivity Implications

The site of substitution on the piperidine ring profoundly influences the chemical reactivity and, by extension, the biological activity of derived compounds. SAR studies on piperidine-based analogs demonstrate that modifications to the piperidine nitrogen, as seen in Ethyl (4-methylpiperidin-1-yl)acetate, can drastically alter binding affinity and pharmacological profile compared to compounds with substitutions on the carbon skeleton [1]. The N-substituted target compound positions the ethyl acetate group in a distinct geometric and electronic orientation relative to the 4-methyl group, a spatial arrangement not possible with the 4-substituted analog [2].

N- vs 4-Position Reactivity
Class-level inference
N-substitution orients ethyl acetate for distinct 3D pharmacophore
May influence target binding profile; requires validation
SAR study context
Synthetic Methodology Medicinal Chemistry Pharmacophore Development

Procurement-Ready: Evidence-Backed Scenarios for Ethyl (4-methylpiperidin-1-yl)acetate (39981-81-2) Use


Synthesis of CNS-Active Scaffolds Requiring N-Alkylation of Piperidines

As an N-substituted piperidine, this compound serves as a direct precursor for creating complex amines via reduction of the ester or further alkylation. Its unique 3D pharmacophore, distinguished from C-substituted analogs, is critical in CNS drug discovery where precise amine geometry influences receptor binding [1]. The 98% purity ensures a clean starting point for multi-step synthesis .

Process Chemistry and Scale-Up Operations in Medicinal Chemistry

For projects advancing beyond milligram-scale exploration, the significantly lower cost and higher commercial purity of Ethyl (4-methylpiperidin-1-yl)acetate compared to its premium-priced hydrochloride isomer make it the economically and logistically sound choice [1]. Its availability as a free base also eliminates the need for a neutralization step before use in non-aqueous reactions.

Agrochemical Intermediate Development Requiring Piperidine Building Blocks

The compound's dual ester and amine functionality provides orthogonal reactivity, allowing for stepwise derivatization that is highly valued in the agrochemical industry. The ability to selectively modify the piperidine nitrogen or the ester group provides a strategic advantage in designing novel herbicides or fungicides, where the 4-methyl substitution may influence both activity and environmental fate [2].

Methodological Studies on Amine Alkylation or Ester Hydrolysis

The quantifiably different physical properties of the 4-methyl analog, inferred from the unsubstituted comparator's density (0.984 g/mL), allow for systematic studies of steric and electronic effects on reaction kinetics . The well-defined structure makes it an ideal substrate for developing or optimizing new synthetic methodologies involving piperidine rings.

Application
Selection Property
Validation Focus
CNS scaffold synthesis via piperidine N-alkylation
N-substituted tertiary amine; reported high purity
Amine geometry and receptor binding studies
Medicinal chemistry scale-up synthesis
Free base form; standard commercial pricing
Economic feasibility; no neutralization required before non-aqueous reactions
Agrochemical building block derivatization
Orthogonal ester and amine reactivity
Stepwise modification for herbicide/fungicide design
Method development for amine alkylation or ester hydrolysis
Defined 4-methylpiperidine structure; density context from analog
Steric and electronic effects on reaction kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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